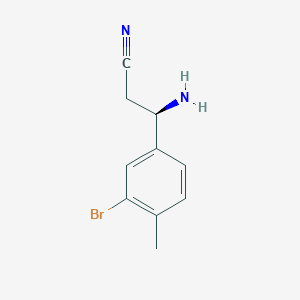
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile: is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Bromination: The synthesis begins with the nitration of toluene to introduce a nitro group, followed by bromination to obtain 3-bromo-4-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Nitrile Introduction:
Industrial Production Methods: Industrial production of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves large-scale batch reactions using the above synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The bromine-substituted aromatic ring enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-Amino-3-(4-bromophenyl)propanenitrile
- (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-bromo-4-ethylphenyl)propanenitrile
Uniqueness:
- Structural Features: The presence of both a bromine atom and a methyl group on the aromatic ring distinguishes it from other similar compounds.
- Reactivity: The specific substitution pattern influences its reactivity and the types of reactions it undergoes.
- Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H11BrN2 |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
PJIQVSUXBYGHPN-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](CC#N)N)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
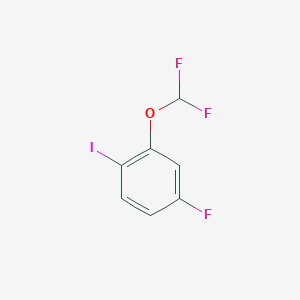
![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)
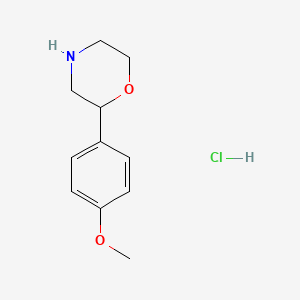
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)
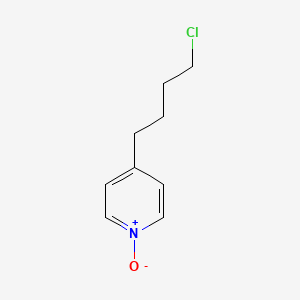
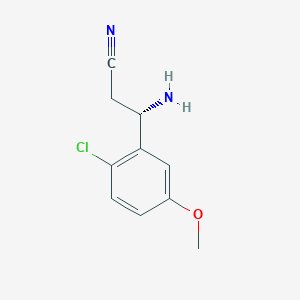
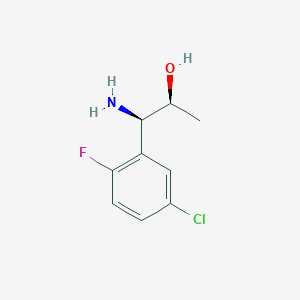

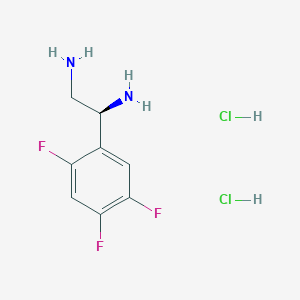
![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
![(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054817.png)
